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Compound of Interest

Compound Name: Fesoterodine Fumarate

Cat. No.: B195124 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in-vitro dissolution testing and

subsequent quantification of Fesoterodine Fumarate from extended-release tablets. The

methodology is based on established scientific literature and regulatory guidance to ensure

robust and reliable results for quality control and formulation development.

Introduction
Fesoterodine Fumarate is an antimuscarinic agent used for the treatment of overactive

bladder.[1] Its formulation in extended-release tablets necessitates a well-defined dissolution

protocol to characterize the drug release profile, ensuring therapeutic efficacy and safety. This

application note outlines a comprehensive procedure for determining the in-vitro release of

Fesoterodine Fumarate using USP Apparatus 2 (Paddle) followed by quantitation by High-

Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow
The overall experimental process for quantifying Fesoterodine Fumarate release is depicted

in the following workflow diagram.
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Caption: Experimental workflow for Fesoterodine Fumarate dissolution testing.

Materials and Methods
Materials and Reagents

Fesoterodine Fumarate Extended-Release Tablets (e.g., 4 mg or 8 mg)

Fesoterodine Fumarate Reference Standard

Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

Sodium Hydroxide (NaOH), analytical grade

Orthophosphoric Acid (H₃PO₄), analytical grade
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Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium Acetate, analytical grade

Deionized Water (18.2 MΩ·cm)

0.45 µm Syringe Filters (e.g., PVDF or equivalent)

Equipment
USP Dissolution Apparatus 2 (Paddle) with vessels and paddles

Constant temperature water bath

High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector

Analytical balance

pH meter

Volumetric flasks and pipettes

Sonicator

Experimental Protocols
Preparation of Dissolution Medium (Phosphate Buffer,
pH 6.8)

Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in deionized water to

prepare a phosphate buffer solution.

Adjust the pH to 6.8 ± 0.05 using a solution of Sodium Hydroxide or Orthophosphoric Acid.

Filter and degas the buffer before use.

Dissolution Testing Procedure
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Set up the USP Apparatus 2 (Paddle) and pre-heat 900 mL of the dissolution medium

(Phosphate Buffer, pH 6.8) to 37 ± 0.5 °C in each vessel.[1][2]

Once the temperature has equilibrated, carefully place one Fesoterodine Fumarate
extended-release tablet into each vessel, ensuring it settles at the bottom before starting the

paddle rotation.

Start the paddle rotation at 75 RPM.[2] Note: Some methods also use 100 RPM.[1]

Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals.

Recommended sampling times are 1, 2, 4, 6, 8, 10, 12, and 20 hours.[2][3]

Immediately filter the withdrawn samples through a 0.45 µm syringe filter into HPLC vials.

Replace the volume of the withdrawn aliquot with an equal volume of fresh, pre-warmed

dissolution medium.

Preparation of Standard and Sample Solutions for HPLC
Standard Stock Solution: Accurately weigh a suitable amount of Fesoterodine Fumarate
reference standard and dissolve it in a known volume of diluent (e.g., mobile phase) to

obtain a stock solution of known concentration.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the diluent to concentrations that bracket the expected concentrations of

the dissolution samples.

Sample Solutions: The filtered aliquots from the dissolution testing serve as the sample

solutions. Further dilution with the mobile phase may be necessary to fall within the linear

range of the calibration curve.

HPLC Quantification Method
The quantification of Fesoterodine Fumarate is performed using a stability-indicating

reversed-phase HPLC method.

Chromatographic Conditions: The following table summarizes a typical set of HPLC

conditions.
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Parameter Value

Column
C18, e.g., Inertsil ODS-3V (150mm × 4.6mm,

5µm)[4]

Mobile Phase Buffer:Methanol (42:58, v/v)[4]

Buffer: 1.15g Ammonium dihydrogen

orthophosphate and 2.0mL Triethylamine in

1000mL water, pH adjusted to 3.0 with

Orthophosphoric acid.[4]

Flow Rate 1.0 mL/min[4]

Column Temperature 30 °C[4]

Detection Wavelength 210 nm[4]

Injection Volume 10 µL[4]

Analysis Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the working standard solutions to generate a calibration curve.

Inject the sample solutions.

Integrate the peak area corresponding to Fesoterodine Fumarate.

Data Presentation and Calculations
Calculation of Fesoterodine Fumarate Concentration
The concentration of Fesoterodine Fumarate in the dissolution samples is determined from

the calibration curve generated from the standard solutions.

Equation:Concentration (mg/mL) = (Peak Area of Sample / Slope of Calibration Curve) -

Intercept

Calculation of Cumulative Percent Drug Released
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The cumulative percentage of Fesoterodine Fumarate released at each time point is

calculated using the following formula, accounting for the replacement of dissolution medium:

Equation: % Released at time n = [ (C_n * V_t) + Σ(C_{i-1} * V_s) ] / Label Claim * 100

Where:

C_n = Concentration of Fesoterodine Fumarate at time point n

V_t = Total volume of the dissolution medium (900 mL)

C_{i-1} = Concentration of Fesoterodine Fumarate at the previous time point

V_s = Volume of the sample withdrawn (5 mL)

Label Claim = Amount of Fesoterodine Fumarate in the tablet (e.g., 4 mg or 8 mg)

Data Summary Tables
The results should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Dissolution Test Parameters

Parameter Condition

Apparatus USP Apparatus 2 (Paddle)

Dissolution Medium 900 mL of Phosphate Buffer, pH 6.8[1]

Temperature 37 ± 0.5 °C[1]

Paddle Speed 75 RPM[2]

Sampling Times 1, 2, 4, 6, 8, 10, 12, 20 hours[2][3]

Table 2: HPLC Analytical Method Parameters
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Parameter Condition

Column C18, 150mm × 4.6mm, 5µm[4]

Mobile Phase
Ammonium dihydrogen orthophosphate buffer

(pH 3.0) and Methanol (42:58, v/v)[4]

Flow Rate 1.0 mL/min[4]

Detection UV at 210 nm[4]

Column Temperature 30 °C[4]

Injection Volume 10 µL[4]

Table 3: Example Dissolution Profile Data

Time (hours) Cumulative % Released (Mean ± SD, n=6)

1

2

4

6

8

10

12

20

Conclusion
The protocol described in this application note provides a robust and reliable method for

quantifying the release of Fesoterodine Fumarate from extended-release tablets. Adherence

to these procedures will ensure accurate and reproducible dissolution profiles, which are critical

for quality control, formulation development, and regulatory submissions. The use of a stability-
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indicating HPLC method ensures that the quantification is specific for the active pharmaceutical

ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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